ethyl (5Z)-5-(2-chlorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-(2-chlorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzylidene group, a phenylamino group, and a dihydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-(2-chlorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with phenylhydrazine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-(2-chlorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (5Z)-5-(2-chlorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-(2-chlorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-2-(2-chlorobenzylidene)-3-oxobutanoate
- (Z)-Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Uniqueness
Ethyl (5Z)-5-(2-chlorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is unique due to its specific structural features, such as the combination of a chlorobenzylidene group with a dihydrothiophene ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
ethyl (5Z)-5-[(2-chlorophenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-18(23)16(12-13-8-6-7-11-15(13)21)26-19(17)22-14-9-4-3-5-10-14/h3-12,23H,2H2,1H3/b16-12-,22-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWRYTPIZGPXHA-PALNNIJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2Cl)SC1=NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2Cl)/SC1=NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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